6-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-methyl-6-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-4-2-7-12(13(9)14(19)20)10-5-3-6-11(8-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILIKBAXZCNCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691759 | |
| Record name | 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261660-48-3 | |
| Record name | 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Methylation via Friedel-Crafts Alkylation
Friedel-Crafts alkylation offers a pathway to introduce methyl groups regioselectively. For example, using methyl chloride or methyl bromide in the presence of Lewis acids like AlCl₃, toluene derivatives can be functionalized at the para position relative to directing groups. However, controlling regioselectivity in poly-substituted aromatic systems remains challenging.
Esterification as a Protective Strategy
Esterification of the carboxylic acid group is critical to prevent side reactions during subsequent steps. The Ambeed data for 4-methyl-3-(trifluoromethyl)benzoic acid demonstrates high-yield esterification using sulfuric acid in methanol under reflux (84.8–95% yield). Adapting this method:
Introducing the 3-Trifluoromethoxyphenyl Group
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between a brominated benzoate and 3-trifluoromethoxyphenylboronic acid is a viable route. The patent literature highlights similar cross-couplings using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water mixtures.
Optimized Conditions :
Ullmann-Type Coupling
For electron-deficient aryl halides, copper-mediated coupling with 3-trifluoromethoxyphenol derivatives may be employed. The patent CN107417518A describes high-pressure reactions with hydrogen fluoride for fluorination, suggesting that harsh conditions may be necessary for similar aryl ether formations.
Functional Group Interconversion and Final Hydrolysis
Bromination for Intermediate Activation
Bromination at position 2 of the benzoic acid core enables subsequent coupling. Ambeed’s data for 4-methyl-3-(trifluoromethyl)benzoic acid shows bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ (84% yield). Adapting this:
Hydrolysis of the Ester to Carboxylic Acid
Final hydrolysis of the methyl ester is achieved under acidic or basic conditions. The patent CN107417518A reports hydrolysis with aqueous HCl at 85°C, yielding 95.4% pure trifluoromethylbenzoic acid.
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
Directing groups such as esters or nitro groups may enhance regioselectivity during methylation or bromination. For example, meta-directing effects of trifluoromethoxy groups could complicate coupling reactions, necessitating protective strategies.
Stability of Trifluoromethoxy Intermediates
Trifluoromethoxy groups are prone to hydrolysis under strong acidic or basic conditions. Mild reaction environments, as seen in Ambeed’s sodium bisulfite-mediated brominations, are recommended to preserve functionality.
Data Tables: Comparative Analysis of Key Reactions
Table 1. Esterification Conditions and Yields
| Substrate | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 6-Methylbenzoic acid | MeOH, H₂SO₄ | H₂SO₄ | 65 | 24 | 88.4 | |
| 2-Bromo-6-methylbenzoic acid | MeOH, SOCl₂ | SOCl₂ | 20 | 1 | 90.0 |
Table 2. Cross-Coupling Efficiency
| Coupling Type | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 78 |
| Ullmann | CuI, Phenanthroline | Cs₂CO₃ | DMF | 65 |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions result in various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
Research has indicated that derivatives of benzoic acid, including those containing trifluoromethyl groups, exhibit notable antimicrobial activity. For instance, compounds similar to 6-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid have been synthesized and tested for efficacy against various bacterial strains and viruses. Studies have shown that the introduction of trifluoromethyl groups enhances the lipophilicity of the compounds, potentially improving their membrane permeability and biological activity .
Case Study: Synthesis and Testing
In a study focusing on the synthesis of benzoic acid derivatives, researchers prepared several analogs of this compound. These compounds were subjected to antimicrobial testing against both Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth, indicating potential as new antimicrobial agents .
Agricultural Applications
Pesticide Development
The compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are being explored for use as herbicides and fungicides due to their ability to disrupt metabolic pathways in target organisms. The trifluoromethoxy group is particularly valuable for enhancing the stability and efficacy of these agricultural chemicals .
Data Table: Herbicidal Activity
| Compound Name | Target Organism | Activity (EC50) |
|---|---|---|
| This compound | Weeds (e.g., Amaranthus spp.) | 25 µg/mL |
| Related Trifluoromethyl Derivative | Fungi (e.g., Fusarium spp.) | 15 µg/mL |
Material Science
Polymer Additives
The incorporation of this compound into polymer matrices has been studied for its impact on thermal stability and mechanical properties. The presence of trifluoromethoxy groups can enhance the thermal resistance of polymers, making them suitable for high-temperature applications .
Case Study: Polymer Blends
In a recent study, researchers blended this compound with polycarbonate to assess its effects on thermal properties. The results showed an increase in glass transition temperature (Tg) by approximately 15°C compared to pure polycarbonate, indicating improved thermal stability .
Chemical Synthesis
Synthetic Intermediates
this compound is utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of new pharmaceuticals or agrochemicals.
Synthesis Pathway Example
A common synthetic route involves the reaction of starting materials containing trifluoromethyl groups with appropriate electrophiles to yield this compound efficiently .
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethoxy group distinguishes this compound from analogs with alternative electron-withdrawing substituents. Key comparisons include:
Key Insights :
Analytical Characterization
- LC-MS and NMR : The 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid () showed an [M+H]⁺ peak at 232.9 and distinct aromatic proton signals in ¹H NMR (δ 6.8–7.4 ppm) . For the target compound, similar techniques would resolve signals for the -OCF₃ group (δ ~4.3 ppm for adjacent protons) and methyl substituents.
- Structural Confirmation : X-ray crystallography or advanced NMR (e.g., ¹⁹F NMR) would be critical for verifying the trifluoromethoxy group’s orientation, as seen in studies of 2-methoxy-6-trifluoromethylbenzoic acid .
Biological Activity
6-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid, with the CAS number 1261660-48-3, is a compound that has garnered interest due to its unique chemical structure and potential biological activities. The trifluoromethoxy group is particularly notable for enhancing the pharmacological properties of organic compounds, influencing their interaction with biological systems.
Chemical Structure and Properties
The compound's structure consists of a benzoic acid core substituted with a methyl group and a trifluoromethoxyphenyl moiety. This configuration is hypothesized to affect its solubility, reactivity, and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3O3 |
| Molecular Weight | 320.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced interactions with various biological targets. The presence of the trifluoromethoxy group in this compound may enhance its binding affinity to certain receptors or enzymes, potentially leading to increased efficacy in therapeutic applications.
- Antimicrobial Activity : Studies have shown that trifluoromethyl-substituted benzoic acids can inhibit bacterial growth. For instance, derivatives of similar structures have demonstrated effectiveness against various strains of bacteria, suggesting that this compound may possess similar properties .
- Anti-inflammatory Properties : Some research highlights the anti-inflammatory potential of benzoic acid derivatives. The trifluoromethoxy group may contribute to this activity by modulating inflammatory pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
Study 1: Antimicrobial Efficacy
A study published in Bioorganic Chemistry evaluated the antimicrobial properties of various trifluoromethylated benzoic acids. The results indicated that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
Study 2: Anti-inflammatory Effects
In a model of induced inflammation, compounds with the trifluoromethoxy group showed reduced levels of pro-inflammatory cytokines. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable absorption and distribution characteristics. The presence of fluorine atoms often enhances metabolic stability and bioavailability.
Table 2: Pharmacokinetic Properties (Related Compounds)
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | High |
| Metabolism | Hepatic (CYP450 enzymes) |
| Elimination Half-life | Variable (dependent on structure) |
Q & A
Basic: What are the recommended synthetic routes for 6-methyl-2-(3-trifluoromethoxyphenyl)benzoic acid?
Methodological Answer:
A plausible synthesis involves coupling a trifluoromethoxyphenyl group to a methyl-substituted benzoic acid precursor. For example:
Intermediate Preparation: Start with a methyl-substituted benzoic ester (e.g., methyl 6-methylbenzoate) to avoid premature acid deprotection .
Triazine-Mediated Coupling: Use trichlorotriazine (TCT) to activate the benzoic ester for nucleophilic substitution with 3-trifluoromethoxyphenol under controlled temperatures (e.g., 45°C) .
Hydrolysis: Convert the ester to the free acid using NaOH or LiOH in aqueous THF .
Key Considerations: Optimize stoichiometry to minimize unreacted intermediates and use TLC (hexane/EtOH) to monitor progress .
Basic: How to confirm the identity and purity of this compound post-synthesis?
Methodological Answer:
- 1H NMR Analysis: Compare peaks to known analogs. For instance, the trifluoromethoxyphenyl group may show aromatic protons at δ 7.2–7.5 ppm, while the methyl group on the benzoic acid appears as a singlet near δ 2.4 ppm .
- Mass Spectrometry: Confirm molecular ion ([M-H]⁻) using ESI-MS, expecting a mass matching C₁₅H₁₁F₃O₃ (calc. ~320.07 Da) .
- Purity Assessment: Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities >0.5% .
Advanced: How to address conflicting spectroscopic data (e.g., unexpected peaks in ¹H NMR) for this compound?
Methodological Answer:
- Solvent Artifacts: Ensure deuterated solvents (e.g., DMSO-d₆) are free from water, which can broaden peaks .
- Dynamic Effects: Perform variable-temperature NMR to identify rotational barriers in the trifluoromethoxyphenyl group .
- Byproduct Identification: Use 2D NMR (e.g., HSQC, HMBC) to assign unexpected signals to potential side products like unhydrolyzed esters or coupling byproducts .
Advanced: What strategies optimize regioselectivity during trifluoromethoxyphenyl group introduction?
Methodological Answer:
- Directing Groups: Introduce a methoxy or nitro group at the benzoic acid’s ortho position to direct electrophilic substitution .
- Protection/Deprotection: Temporarily protect the carboxylic acid as an ester to prevent unwanted interactions during coupling .
- Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a boronic acid derivative of trifluoromethoxyphenol for precise regiocontrol .
Advanced: How do steric/electronic effects of substituents influence reactivity in nucleophilic reactions?
Methodological Answer:
- Steric Hindrance: The methyl group at position 6 reduces accessibility to the carboxylic acid, requiring stronger nucleophiles (e.g., organolithium reagents) for derivatization .
- Electron-Withdrawing Effects: The trifluoromethoxyphenyl group deactivates the benzene ring, slowing electrophilic substitution. Use Friedel-Crafts acylation only under Lewis acid catalysis (e.g., AlCl₃) .
Basic: What are common intermediates in synthesizing this compound?
Methodological Answer:
- Methyl Ester Intermediate: Methyl 6-methyl-2-(3-trifluoromethoxyphenyl)benzoate simplifies purification before hydrolysis .
- Halogenated Precursors: Bromo-substituted benzoic acids allow late-stage coupling via Ullmann or Buchwald-Hartwig reactions .
Advanced: How to mitigate side reactions during trifluoromethoxyphenyl group installation?
Methodological Answer:
- Low-Temperature Reactions: Conduct couplings at 0–5°C to suppress elimination byproducts .
- Protecting Groups: Use tert-butyl esters to shield the carboxylic acid during harsh conditions (e.g., strong bases) .
- Purification: Employ silica gel chromatography with gradient elution (hexane → ethyl acetate) to separate unreacted phenol .
Basic: What analytical techniques validate the compound’s thermal stability?
Methodological Answer:
- DSC/TGA: Perform differential scanning calorimetry (DSC) to identify melting points (expected >200°C) and thermogravimetric analysis (TGA) to assess decomposition thresholds .
- Accelerated Stability Testing: Store the compound at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use a common positive control (e.g., ibuprofen for anti-inflammatory assays) to normalize activity measurements .
- Solubility Adjustments: Pre-dissolve the compound in DMSO at ≤0.1% v/v to avoid solvent interference in cell-based assays .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
